molecular formula C23H19N3O4S B2858905 N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 895013-09-9

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B2858905
CAS No.: 895013-09-9
M. Wt: 433.48
InChI Key: GMIZBGPTHGISRP-UHFFFAOYSA-N
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Description

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic organic compound with the molecular formula C₂₃H₁₉N₃O₄S and a molecular weight of 445.48 g/mol (calculated from the formula). Its structure comprises:

  • A 6-methoxybenzothiazole moiety, which is a bicyclic aromatic system with sulfur and nitrogen atoms.
  • A pyridin-3-ylmethyl group attached via a methylene bridge to the carboxamide nitrogen.
  • A 2,3-dihydro-1,4-benzodioxine ring fused to the carboxamide carbonyl group .

The dihydrobenzodioxine ring contributes to conformational rigidity, which may enhance target binding specificity.

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O4S/c1-28-16-8-9-17-21(11-16)31-23(25-17)26(13-15-5-4-10-24-12-15)22(27)20-14-29-18-6-2-3-7-19(18)30-20/h2-12,20H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIZBGPTHGISRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Compound A : 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine

  • Molecular Formula : C₂₃H₂₅N₃O₃
  • Molecular Weight : 391.46 g/mol
  • Key Features: Contains a dihydrobenzodioxin core but lacks the benzothiazole ring. Features a dimethylamino-methylphenyl group instead of the pyridinylmethyl-benzothiazole system.

Compound B : N-(Substituted phenyl)-2-methyl-4-(2-(6-oxo-1-phenyl-1,6-dihydro-[2,3'-bipyridin]-5-yl)phenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

  • Key Features :
    • A dihydropyrimido-benzimidazole core with a carboxamide substituent.
    • Shares the carboxamide functional group but lacks the benzothiazole and dihydrobenzodioxine moieties.
    • Exhibits reported pharmacological activity, though its structural divergence limits direct comparison .

Physicochemical and Pharmacological Comparison

Parameter Target Compound Compound A Compound B
Molecular Weight 445.48 g/mol 391.46 g/mol ~450–500 g/mol (estimated)
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 (moderate solubility) ~4.0 (high lipophilicity)
Key Functional Groups Benzothiazole, Pyridine Dimethylamino, Pyridine Benzimidazole, Bipyridine
Bioactivity (Hypothesized) Kinase inhibition, CNS targets Solubility-driven targets Anticancer, antimicrobial

Key Observations :

Structural Rigidity : The dihydrobenzodioxine ring in the target compound and Compound A restricts rotational freedom, which may improve binding affinity compared to flexible analogues like Compound B .

Pharmacophore Diversity : The benzothiazole in the target compound offers unique π-π stacking and hydrogen-bonding interactions absent in Compounds A and B .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Key steps include:

  • Benzothiazole core formation : Reacting 6-methoxy-1,3-benzothiazol-2-amine with activated carbonyl intermediates under reflux conditions (e.g., CHCl₃, 6 hours) .
  • N-alkylation : Introducing the pyridin-3-ylmethyl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like K₂CO₃ .
  • Carboxamide coupling : Using coupling agents (e.g., EDC/HOBt) to attach the 2,3-dihydro-1,4-benzodioxine-2-carboxamide moiety .

Q. Optimization strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature control : Maintain reflux temperatures (80–100°C) to balance reaction rate and byproduct formation .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) for high purity .

Q. Which analytical techniques are essential for characterizing this compound?

Primary methods :

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxy group at C6 of benzothiazole, pyridylmethyl substitution) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z ~433.5 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves 3D conformation (e.g., triclinic P1 space group, hydrogen-bonded dimers) using SHELX programs .

Q. Supplementary techniques :

  • IR spectroscopy : Identifies carbonyl (C=O, ~1668 cm⁻¹) and amine (N–H, ~3178 cm⁻¹) stretches .
  • HPLC : Monitors purity (>95%) with reverse-phase C18 columns and UV detection .

Q. How can initial biological activity screening be designed for this compound?

In vitro assays :

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).
  • Cell viability : Screen in cancer cell lines (e.g., MTT assay) with IC₅₀ calculations .
  • Antimicrobial activity : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria .

Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent-only blanks.

Advanced Research Questions

Q. How can contradictory solubility data between computational predictions and experimental results be resolved?

Case example : Predicted logP ~3.5 (indicating moderate lipophilicity) vs. observed poor aqueous solubility. Methodology :

  • Experimental validation : Use shake-flask method with UV/Vis quantification in buffers (pH 1–7.4).
  • Co-solvent systems : Test DMSO/PEG400 mixtures to enhance solubility for in vivo studies .
  • Structural tweaks : Introduce hydrophilic groups (e.g., sulfonamide) while monitoring SAR .

Data reconciliation : Compare with analogs (e.g., fluorinated benzothiazoles) to identify substituent effects .

Q. What strategies are effective in resolving crystallographic disorder in the benzodioxine ring?

Crystallographic challenges : Flexible 2,3-dihydro-1,4-benzodioxine may exhibit rotational disorder. Solutions :

  • Low-temperature data collection : Reduces thermal motion (e.g., 100 K using liquid N₂) .
  • TWINABS refinement : Handles twinning via SHELXL, refining occupancy ratios for disordered atoms .
  • DFT calculations : Compare optimized geometries (e.g., Gaussian09) with experimental data to validate conformers .

Q. How can metabolic instability of the pyridylmethyl group be addressed in pharmacokinetic studies?

Issue : Rapid hepatic clearance due to CYP450-mediated oxidation. Approaches :

  • Isotope labeling : Use ²H/¹³C isotopes to track metabolic pathways via LC-MS/MS .
  • Prodrug design : Mask the methyl group with enzymatically cleavable esters (e.g., acetyl) .
  • CYP inhibition assays : Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in rodent models .

Q. What computational methods predict binding modes to biological targets like kinase domains?

Workflow :

Docking : Use AutoDock Vina to screen against PDB structures (e.g., EGFR kinase, 1M17).

MD simulations : Run 100-ns trajectories (GROMACS) to assess binding stability and key interactions (e.g., H-bonds with hinge region) .

Free-energy calculations : Apply MM-PBSA to rank binding affinities of analogs .

Validation : Compare with experimental IC₅₀ values from kinase profiling assays .

Q. How can reaction byproducts from N-alkylation steps be minimized?

Common byproducts : Dialkylated species or unreacted amine. Mitigation :

  • Stoichiometry : Use 1.2 equivalents of alkylating agent (e.g., pyridin-3-ylmethyl chloride) .
  • Phase-transfer catalysis : Add TBAB to enhance interfacial reactivity in biphasic systems .
  • In situ monitoring : Track reaction progress via TLC (silica, Rf ~0.3 in EtOAc) .

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